molecular formula C5H11Cl2N3 B586994 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1189950-55-7

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B586994
CAS No.: 1189950-55-7
M. Wt: 184.064
InChI Key: MOUVQIJWMDHVDL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its applications in organic synthesis, particularly as a catalyst, ligand, and intermediate. This compound appears as a colorless to yellow crystalline solid and has a molecular formula of C5H9N3·2HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is typically synthesized through the hydrolysis of 1,5-dimethyl-1H-pyrazol-4-amine acetate . The reaction involves the following steps:

    Starting Material: 1,5-dimethyl-1H-pyrazol-4-amine acetate.

    Hydrolysis: The acetate is hydrolyzed under acidic conditions to yield 1,5-dimethyl-1H-pyrazol-4-amine.

    Formation of Dihydrochloride: The amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and acid treatment processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and oxygen.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Various halides and nucleophiles are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

Overview

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a nitrogen-containing heterocyclic compound with significant biological activity. It is primarily recognized for its applications in organic synthesis and as a potential therapeutic agent due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C5_5H9_9N3_3·2HCl
  • Molecular Weight: 184.067 g/mol
  • CAS Number: 1189950-55-7

Biological Activity

This compound exhibits a wide range of biological activities, including:

  • Antileishmanial Activity: Related compounds have demonstrated potent antipromastigote activity against Leishmania major, suggesting that this compound may interact with the leishmania major pteridine reductase 1 (lmptr1) pocket .
  • Antimalarial Activity: Similar pyrazole derivatives have been noted for their antimalarial properties, indicating potential for this compound in treating malaria.
  • Antioxidant Properties: Some derivatives of pyrazole compounds have shown significant antioxidant activities, which may contribute to their therapeutic potential in various oxidative stress-related diseases .

The mode of action for this compound involves interaction with specific biochemical pathways:

  • Target Interaction: The compound may inhibit key enzymes involved in the metabolic pathways of pathogens such as Leishmania and Plasmodium species, disrupting their lifecycle and proliferation.
  • Biochemical Pathways: Pyrazole derivatives are known to engage multiple pathways within biological systems, which contributes to their broad spectrum of activity .

Case Studies and Research Findings

StudyFindings
Antileishmanial Study Demonstrated that related pyrazole compounds showed significant inhibition of Leishmania major growth in vitro.
Antioxidant Activity Investigated various pyrazole derivatives showing antioxidant effects with IC50 values indicating strong radical scavenging capabilities .
Pharmacological Review A comprehensive review highlighted the potential therapeutic applications of pyrazole derivatives in treating various diseases due to their diverse biological activities .

Safety and Toxicology

The safety profile of this compound indicates that it can cause skin irritation and eye damage upon contact. However, acute toxicity is relatively low based on available data. Long-term exposure does not appear to produce chronic health effects according to current literature .

Properties

IUPAC Name

1,5-dimethylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVQIJWMDHVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660028
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147211-80-0
Record name 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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